REACTION_CXSMILES
|
[OH-].[Na+].[CH2:3]([SH:7])[CH2:4][CH2:5][CH3:6].[C:8](=[S:10])=[S:9].Br[CH:12]([CH3:16])[C:13]([OH:15])=[O:14].Cl>[Br-].C([N+](CCC)(CCC)CCC)CC.O.CC(C)=O>[CH2:3]([S:7][C:8]([S:10][CH:12]([CH3:16])[C:13]([OH:15])=[O:14])=[S:9])[CH2:4][CH2:5][CH3:6] |f:0.1,6.7|
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Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
23.7 g
|
Type
|
reactant
|
Smiles
|
C(CCC)S
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
40.14 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5.58 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CC)[N+](CCC)(CCC)CCC
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
was continued for 15 min
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
The reaction was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The acetone was removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the remaining mixture was extracted with ether (400 mL)
|
Type
|
WASH
|
Details
|
The extract was washed with water (2×100 mL), saturated sodium chloride solution (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The oily residue was crystallized by the addition of ice (500 g)
|
Type
|
FILTRATION
|
Details
|
the crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (5×100 mL)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at room temperature
|
Type
|
DISSOLUTION
|
Details
|
The resulting impure product was redissolved in ether (400 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with saturated sodium bicarbonate (5×150 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (400 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with saturated sodium chloride (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized by the addition of ice (500 g)
|
Type
|
CUSTOM
|
Details
|
the solid was collected
|
Type
|
WASH
|
Details
|
washed with water (5×1 50 mL)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)SC(=S)SC(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |